molecular formula C11H12N2O2S B563200 Zileutón-d4 CAS No. 1189878-76-9

Zileutón-d4

Número de catálogo: B563200
Número CAS: 1189878-76-9
Peso molecular: 240.32 g/mol
Clave InChI: MWLSOWXNZPKENC-CWIRFKENSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zileuton-d4 es un derivado marcado con deuterio de Zileuton, un inhibidor potente y selectivo de la enzima 5-lipooxigenasa. Esta enzima es crucial en la biosíntesis de leucotrienos, que son mediadores inflamatorios involucrados en condiciones como el asma. Zileuton-d4 se utiliza principalmente como un estándar interno en química analítica, particularmente en espectrometría de masas, para cuantificar los niveles de Zileuton en muestras biológicas .

Aplicaciones Científicas De Investigación

Zileuton-d4 se utiliza ampliamente en la investigación científica, particularmente en:

Mecanismo De Acción

Zileuton-d4 ejerce sus efectos al inhibir la enzima 5-lipooxigenasa, que cataliza la formación de leucotrienos a partir del ácido araquidónico. Al bloquear esta vía, Zileuton-d4 reduce la producción de leucotrienos, mitigando así la inflamación, la broncoconstricción y otros síntomas asociados con el asma y otras afecciones inflamatorias .

Análisis Bioquímico

Biochemical Properties

Zileuton-d4, like Zileuton, acts as a potent and selective inhibitor of the enzyme 5-lipoxygenase . This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation . By inhibiting 5-LO, Zileuton-d4 can reduce the production of leukotrienes, thereby modulating inflammatory responses .

Cellular Effects

Zileuton-d4 has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro . It also induces apoptosis in these cells, suggesting that it may have anti-angiogenic effects . Furthermore, Zileuton-d4 has been shown to suppress the expression of VCAM-1, ICAM-1, and ETS related gene (Erg), and reduce the production of nitric oxide (NO) .

Molecular Mechanism

The molecular mechanism of Zileuton-d4 involves its selective inhibition of 5-lipoxygenase . This enzyme catalyzes the formation of leukotrienes from arachidonic acid . Specifically, Zileuton-d4 inhibits the formation of leukotriene LTB4, LTC4, LTD4, and LTE4 . This inhibition can lead to a reduction in inflammation and other leukotriene-mediated responses .

Temporal Effects in Laboratory Settings

While specific temporal effects of Zileuton-d4 have not been extensively studied, research on Zileuton suggests that it can have long-term effects on cellular function . For instance, Zileuton has been shown to prevent tumor formation and decrease tumor growth in cervical cancer xenograft mouse models .

Dosage Effects in Animal Models

The effects of Zileuton-d4 in animal models have not been extensively studied. Studies on Zileuton have shown that it can prevent tumor formation and decrease tumor growth in cervical cancer xenograft mouse models at non-toxic doses .

Metabolic Pathways

Zileuton-d4, like Zileuton, is involved in the arachidonic acid metabolic pathway . It inhibits the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid into leukotrienes .

Transport and Distribution

The transport and distribution of Zileuton-d4 within cells and tissues have not been extensively studied. Zileuton, the parent compound, is known to be well absorbed from the gastrointestinal tract, suggesting that Zileuton-d4 may have similar properties .

Subcellular Localization

The parent compound, Zileuton, is known to inhibit 5-lipoxygenase, an enzyme that is typically localized in the cytoplasm of cells . Therefore, it is plausible that Zileuton-d4 may also localize to the cytoplasm to exert its inhibitory effects on 5-lipoxygenase .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Zileuton-d4 implica la incorporación de átomos de deuterio en la molécula de Zileuton. Esto se logra típicamente a través de una serie de reacciones químicas que reemplazan los átomos de hidrógeno por deuterio. El proceso a menudo comienza con la preparación de reactivos deuterados, seguido de su reacción con las moléculas precursoras en condiciones controladas. Por ejemplo, se utilizan disolventes y catalizadores deuterados para facilitar el intercambio de hidrógeno con deuterio .

Métodos de producción industrial

La producción industrial de Zileuton-d4 sigue principios similares, pero a mayor escala. El proceso implica el uso de equipos especializados para garantizar la incorporación eficiente y constante de deuterio. Las medidas de control de calidad son fundamentales para garantizar la pureza y el enriquecimiento isotópico del producto final. Las técnicas como la cromatografía líquida y la espectrometría de masas se emplean para verificar la calidad del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

Zileuton-d4, como su contraparte no deuterada, experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos deuterados, sulfones y varios derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

Zileuton-d4 es único debido a su marcaje con deuterio, que mejora su estabilidad y permite una cuantificación precisa en aplicaciones analíticas. A diferencia de Montelukast y Zafirlukast, que bloquean los receptores de leucotrienos, Zileuton-d4 inhibe la síntesis de leucotrienos, proporcionando un mecanismo de acción diferente .

Actividad Biológica

Zileuton-d4 is a deuterated analog of zileuton, a well-known reversible inhibitor of 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes, potent inflammatory mediators. This article delves into the biological activity of Zileuton-d4, focusing on its pharmacological effects, mechanisms of action, and clinical significance based on diverse research findings.

Zileuton-d4 acts by inhibiting the enzyme 5-lipoxygenase, thereby reducing the production of leukotrienes such as leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs). These leukotrienes are implicated in various inflammatory conditions, including asthma and chronic obstructive pulmonary disease (COPD). The inhibition leads to decreased airway inflammation and improved pulmonary function.

Inhibition of Leukotriene Production

Research indicates that Zileuton-d4 effectively reduces urinary levels of leukotriene E4 (LTE4), a stable metabolite of CysLTs. In a study involving smokers, treatment with zileuton resulted in a significant decrease in LTE4 levels by 61% compared to baseline measurements (p < 0.001) and also reduced prostaglandin E-M (PGE-M) levels by 18% (p = 0.03) .

Clinical Trials

  • Asthma Management : In a randomized controlled trial comparing zileuton with theophylline in patients with moderate asthma, zileuton demonstrated superior efficacy in improving forced expiratory volume in one second (FEV1) and reducing asthma symptoms. Patients receiving zileuton showed a maximum improvement in FEV1 ranging from 30% to 34%, while also experiencing significant reductions in urinary LTE4 levels .
  • COPD Exacerbations : Another study evaluated zileuton's effectiveness during COPD exacerbations. Although there was no significant difference in treatment failure rates between zileuton and placebo groups, the zileuton group exhibited a notable decline in urinary LTE4 levels at both 24 hours and 72 hours post-treatment .

Table 1: Summary of Clinical Findings with Zileuton-d4

Study FocusOutcome MeasureZileuton-d4 EffectStatistical Significance
Asthma ManagementFEV1 Improvement30-34% increasep < 0.001
COPD ExacerbationsUrinary LTE4 Levels61% reductionp < 0.001
Smoking-Induced InflammationPGE-M Levels18% decreasep = 0.03

Case Study: Efficacy in Asthma Patients

In a multicenter trial involving patients with chronic asthma, those treated with zileuton showed marked improvements in quality of life assessments compared to placebo groups. Specifically, only 6.1% of patients on zileuton required corticosteroids for symptom control compared to 15.6% in the placebo group, highlighting its potential as an effective anti-inflammatory agent .

Case Study: Impact on COPD

A study assessed the biological effects of zileuton on COPD exacerbations, measuring urinary biomarkers before and after treatment. The results indicated a significant reduction in biomarkers associated with inflammation, although clinical outcomes such as hospital stay length did not differ substantially between treatment groups .

Propiedades

IUPAC Name

1-[1-(1-benzothiophen-2-yl)-1,2,2,2-tetradeuterioethyl]-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLSOWXNZPKENC-CWIRFKENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662229
Record name N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189878-76-9
Record name N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Zileuton-d4 used in the analysis of Zileuton in biological samples?

A1: Zileuton-d4 is utilized as an internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying zileuton in human plasma [, ]. The use of a deuterated analog like zileuton-d4 offers several advantages:

    Q2: What analytical method was validated using Zileuton-d4 as the internal standard?

    A2: The research describes the development and validation of a highly sensitive and selective LC-MS/MS method for determining zileuton concentrations in human plasma []. Key features of the validated method include:

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.